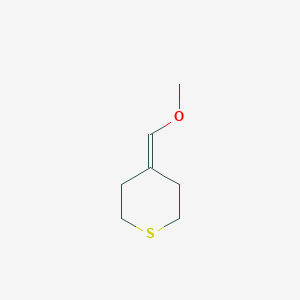

4-(Methoxymethylene)tetrahydro-2h-thiopyran

CAS No.:

Cat. No.: VC16778955

Molecular Formula: C7H12OS

Molecular Weight: 144.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12OS |

|---|---|

| Molecular Weight | 144.24 g/mol |

| IUPAC Name | 4-(methoxymethylidene)thiane |

| Standard InChI | InChI=1S/C7H12OS/c1-8-6-7-2-4-9-5-3-7/h6H,2-5H2,1H3 |

| Standard InChI Key | GYDWKLRCVMKVBG-UHFFFAOYSA-N |

| Canonical SMILES | COC=C1CCSCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-(Methoxymethylene)tetrahydro-2H-thiopyran (IUPAC name: 4-(methoxymethylidene)thiane) possesses the following defining properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂OS |

| Molecular Weight | 144.24 g/mol |

| InChI | InChI=1S/C7H12OS/c1-8-6-7-2-4-9-5-3-7/h6H,2-5H2,1H3 |

| InChIKey | GYDWKLRCVMKVBG-UHFFFAOYSA-N |

| Canonical SMILES | COC=C1CCSCC1 |

The thiopyran ring adopts a chair-like conformation, with the methoxymethylene group (-CH₂-O-CH₃) introducing steric and electronic effects that influence reactivity. The sulfur atom contributes to the ring’s polarity, enhancing solubility in organic solvents.

Comparative Structural Analysis

To contextualize its uniqueness, Table 1 contrasts 4-(methoxymethylene)tetrahydro-2H-thiopyran with analogous thiopyran derivatives:

The methoxymethylene group distinctively enhances electrophilicity at the exocyclic double bond compared to methyl or amine substituents .

Synthesis and Reaction Pathways

Proposed Synthesis Route

A plausible pathway involves:

-

Formation of Thiopyran Core: Cyclization of a thiol-containing precursor (e.g., 4-mercaptocyclohexanol) under acidic conditions.

-

Methoxymethylene Introduction: Wittig reaction between a thiopyran-4-carbaldehyde and methoxymethyltriphenylphosphorane (CH₃OCH₂PPh₃).

-

Purification: Chromatographic isolation to yield the final product.

This route aligns with methods used for structurally similar compounds, where Wittig reactions efficiently install exocyclic alkenes .

Reactivity and Applications in Organic Synthesis

Electrophilic Reactivity

The methoxymethylene group activates the thiopyran ring toward electrophilic additions. For example:

-

Diels-Alder Reactions: The exocyclic double bond serves as a dienophile, enabling cycloadditions with conjugated dienes to form bicyclic systems.

-

Nucleophilic Substitution: Methoxy oxygen lone pairs enhance the electrophilicity of adjacent carbons, facilitating SN2 reactions with Grignard reagents or organolithium compounds.

Role in Polypropionate Synthesis

Thiopyrans are pivotal in synthesizing polypropionates—natural products with antimicrobial and anticancer properties. The thiopyran route involves:

-

Iterative Aldol Reactions: Sequential addition of propionate units to the thiopyran core.

-

Ring-Opening Functionalization: Acid-catalyzed cleavage of the thiopyran ring to yield linear polypropionate chains.

This methodology advantages traditional approaches by avoiding stereochemical complications.

Comparative Analysis with Thiopyran Derivatives

Electronic Effects

-

Methoxymethylene vs. Methyl: The methoxy group’s electron-donating effect increases ring electron density, enhancing reactivity toward electrophiles compared to methyl-substituted analogs .

-

Thiopyran vs. Pyran: Sulfur’s lower electronegativity relative to oxygen reduces ring strain, improving thermal stability.

Future Directions and Research Opportunities

-

Synthetic Methodology Development: Optimizing enantioselective routes for thiopyran synthesis using asymmetric catalysis.

-

Material Science Applications: Exploring thiopyran-based polymers for sulfur-rich materials with unique optical properties.

-

Drug Discovery: Derivatizing the methoxymethylene group to create kinase inhibitors or antimicrobial agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume